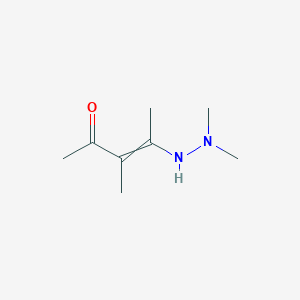![molecular formula C13H17NO B14630621 2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol CAS No. 53855-25-7](/img/structure/B14630621.png)
2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol is an organic compound belonging to the class of 3-alkylindoles It features an indole moiety with an alkyl chain at the 3-position and a hydroxyl group at the ethan-1-ol position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Alkylation: The indole core is then alkylated at the 3-position using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Shares the indole core but has an amino group instead of a hydroxyl group.
1-[4-(Propan-2-yl)phenyl]ethan-1-ol: Similar alkyl chain but different aromatic core.
Uniqueness
2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol is unique due to its specific combination of the indole core with an ethan-1-ol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
53855-25-7 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-(1-propan-2-ylindol-3-yl)ethanol |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-9-11(7-8-15)12-5-3-4-6-13(12)14/h3-6,9-10,15H,7-8H2,1-2H3 |
Clé InChI |
SEHNXULXEYFMTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C2=CC=CC=C21)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


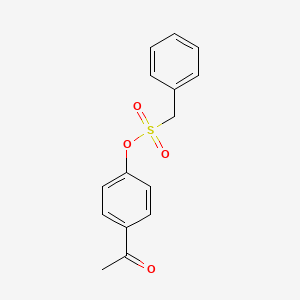
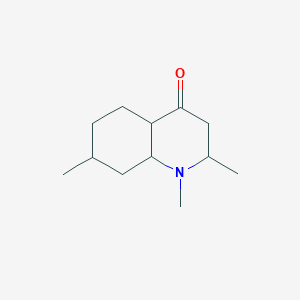
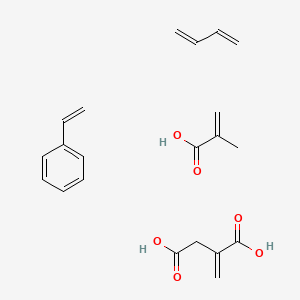
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
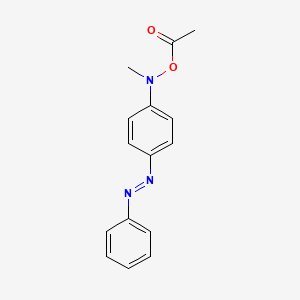
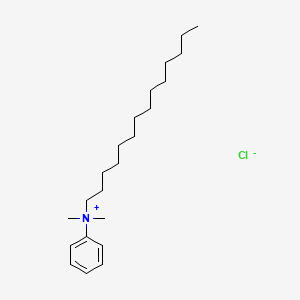


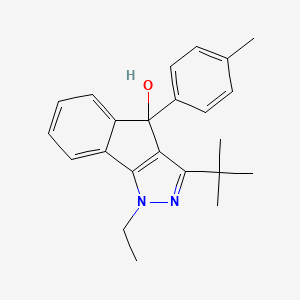
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
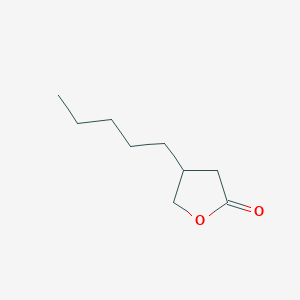
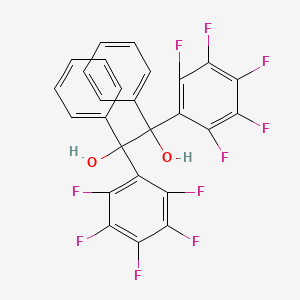
![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)
